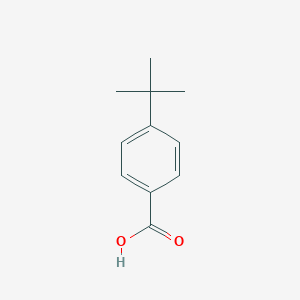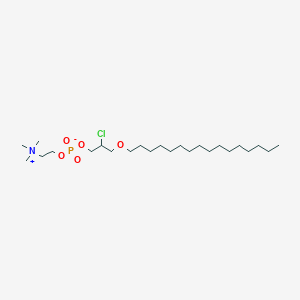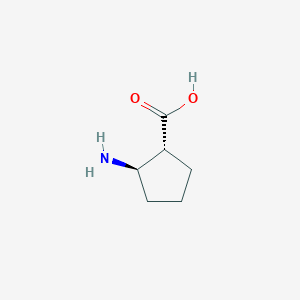
2-(4-(2-Piperidinoethoxy)phenyl)-3-(4-hydroxyphenyl)-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2-Piperidinoethoxy)phenyl)-3-(4-hydroxyphenyl)-2H-1-benzopyran, commonly known as PEP005, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It belongs to the family of benzopyran compounds and has shown promising results in preclinical studies for the treatment of various diseases such as cancer, psoriasis, and Alzheimer's disease.
Mecanismo De Acción
PEP005 exerts its therapeutic effects by activating protein kinase C (PKC) enzymes, which play a crucial role in cell signaling and regulation. PKC activation leads to the activation of various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway. These pathways play a crucial role in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
PEP005 has been shown to exert various biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis, inhibit cell proliferation, and induce cell differentiation in cancer cells. Furthermore, PEP005 has been shown to reduce inflammation and oxidative stress in animal models of psoriasis. Additionally, PEP005 has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PEP005 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Furthermore, it has been extensively studied for its potential therapeutic applications in various fields of medicine, and its mechanism of action is well-understood. However, PEP005 also has several limitations for lab experiments. It is a highly reactive compound that can degrade rapidly in aqueous solutions. Furthermore, it has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on PEP005. One area of research is the development of novel formulations of PEP005 that can improve its solubility and stability in aqueous solutions. Another area of research is the identification of biomarkers that can predict the response to PEP005 treatment in cancer patients. Furthermore, there is a need for further studies to investigate the potential therapeutic applications of PEP005 in other fields of medicine, such as neurology and immunology.
Métodos De Síntesis
PEP005 is a synthetic compound that can be synthesized using various methods. One of the most common methods is the condensation reaction between the 4-(2-piperidinoethoxy)benzaldehyde and 4-hydroxyacetophenone in the presence of a base catalyst. The resulting product is then subjected to further purification steps to obtain pure PEP005.
Aplicaciones Científicas De Investigación
PEP005 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in preclinical studies for the treatment of various types of cancer, including melanoma, basal cell carcinoma, and squamous cell carcinoma. PEP005 has also shown potential in the treatment of psoriasis, a chronic inflammatory skin disease. Furthermore, PEP005 has shown promising results in preclinical studies for the treatment of Alzheimer's disease, a neurodegenerative disorder.
Propiedades
Número CAS |
130064-30-1 |
|---|---|
Nombre del producto |
2-(4-(2-Piperidinoethoxy)phenyl)-3-(4-hydroxyphenyl)-2H-1-benzopyran |
Fórmula molecular |
C28H29NO3 |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
4-[2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenol |
InChI |
InChI=1S/C28H29NO3/c30-24-12-8-21(9-13-24)26-20-23-6-2-3-7-27(23)32-28(26)22-10-14-25(15-11-22)31-19-18-29-16-4-1-5-17-29/h2-3,6-15,20,28,30H,1,4-5,16-19H2 |
Clave InChI |
FIYLLNDHLJCAAC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3C(=CC4=CC=CC=C4O3)C5=CC=C(C=C5)O |
SMILES canónico |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3C(=CC4=CC=CC=C4O3)C5=CC=C(C=C5)O |
Sinónimos |
2-(4-(2-piperidinoethoxy)phenyl)-3-(4-hydroxyphenyl)-2H-1-benzopyran PEPHP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



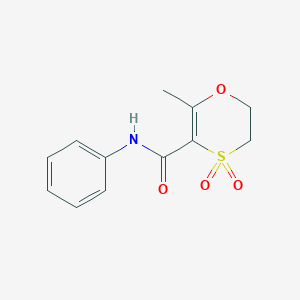
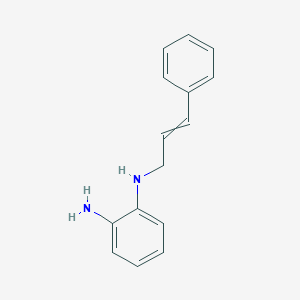

![4-[Bis(trimethylsilyl)methyl]pyridine](/img/structure/B166473.png)




